5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring substituted with a 2,6-dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,6-dimethylaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,6-Dimethylphenyl)amino)benzoic acid
- N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 2-Amino-6-(3,5-dimethylphenyl)sulfonylbenzonitrile
Uniqueness
5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern and the presence of both an amino and a thiol group on the thiadiazole ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-(2,6-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-6-4-3-5-7(2)8(6)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUBQILJBDGGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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